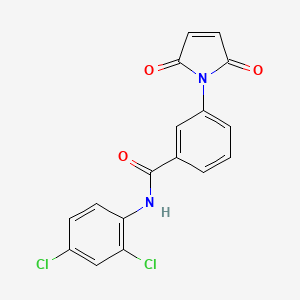

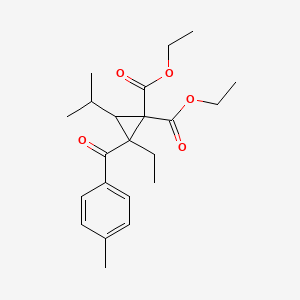

![molecular formula C18H20ClNO2 B4890636 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)

2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride, also known as Fura-2 AM, is a fluorescent calcium indicator that is widely used in scientific research. It is a synthetic compound that was first developed in the 1980s and has since become an essential tool in the study of calcium signaling in cells.

Wissenschaftliche Forschungsanwendungen

2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM is widely used in scientific research to study calcium signaling in cells. Calcium is a critical signaling molecule that plays a role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM is a fluorescent calcium indicator that can be loaded into cells and used to measure changes in intracellular calcium levels in real-time. This allows researchers to study the dynamics of calcium signaling in response to various stimuli and to investigate the role of calcium in cellular processes.

Wirkmechanismus

2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM works by binding to calcium ions in the cytoplasm of cells. When calcium binds to 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM, it causes a conformational change in the molecule, which results in a shift in its fluorescence emission spectrum. This shift can be detected using a fluorescence microscope or spectrofluorometer, allowing researchers to measure changes in intracellular calcium levels over time.

Biochemical and Physiological Effects:

2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM has no known biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in cell biology research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM is its high sensitivity and specificity for calcium ions. It can detect changes in calcium levels as small as 10 nM, making it a powerful tool for studying calcium signaling in cells. 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM is also relatively easy to use and can be loaded into cells using a variety of methods, including microinjection, electroporation, and lipofection.

However, there are also some limitations to the use of 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM. One of the main limitations is its short half-life in cells, which limits the duration of experiments. 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM also requires specialized equipment, such as a fluorescence microscope or spectrofluorometer, which can be expensive and may not be available in all laboratories.

Zukünftige Richtungen

There are many potential future directions for the use of 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM in scientific research. One area of interest is the development of new calcium indicators that are more sensitive and specific than 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM. Another area of interest is the use of 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM in the study of calcium signaling in disease states, such as cancer and neurodegenerative disorders. Additionally, 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM could be used in combination with other imaging techniques, such as confocal microscopy and super-resolution microscopy, to study calcium signaling at the subcellular level. Overall, 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM is a powerful tool that will continue to play an important role in the study of calcium signaling in cells.

Synthesemethoden

2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM is synthesized by a multi-step process that involves the condensation of 2-hydroxybenzaldehyde with benzylamine, followed by the reaction of the resulting Schiff base with formaldehyde and dimethylamine. The final step involves the quaternization of the tertiary amine with hydrochloric acid, which produces the hydrochloride salt of 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM. The synthesis of 2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride AM is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.

Eigenschaften

IUPAC Name |

2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c1-19(2)12-16-15-11-14(10-13-6-4-3-5-7-13)21-18(15)9-8-17(16)20;/h3-9,11,20H,10,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZMZJGFKQQQHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1C=C(O2)CC3=CC=CC=C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5219657 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

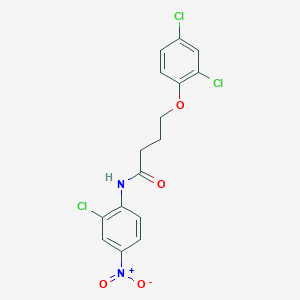

![4-allyl-1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4890559.png)

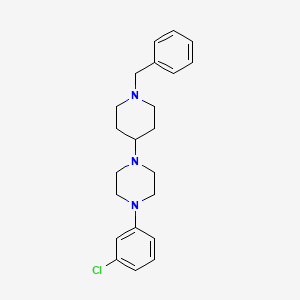

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)

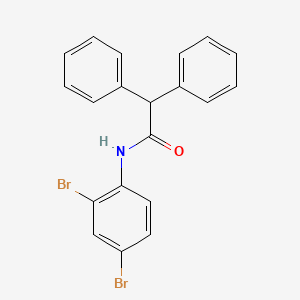

![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)

![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)

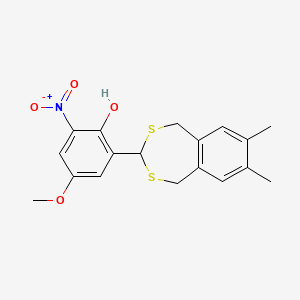

![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)

![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)

![10-chloro-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol hydrochloride](/img/structure/B4890643.png)